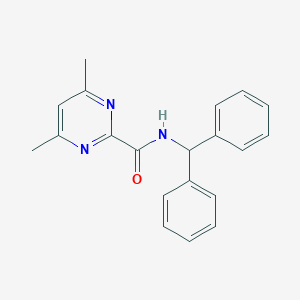

N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide

Description

N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide is a pyrimidine derivative characterized by a central pyrimidine ring substituted with methyl groups at positions 4 and 4. The carboxamide group at position 2 is further modified with a benzhydryl moiety (diphenylmethyl), imparting significant lipophilicity and steric bulk. This structural motif is common in medicinal chemistry, where benzhydryl groups are employed to enhance binding affinity to hydrophobic pockets in target proteins.

The synthesis of such compounds typically involves cyclization reactions to form the pyrimidine core, followed by substitution at the carboxamide position. Structural determination of such molecules often employs X-ray crystallography, with software like SHELX being widely used for refinement and analysis .

Properties

IUPAC Name |

N-benzhydryl-4,6-dimethylpyrimidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c1-14-13-15(2)22-19(21-14)20(24)23-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,18H,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYOPTGNUQADBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide typically involves the reaction of benzhydryl chloride with 4,6-dimethylpyrimidine-2-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex organic molecules, providing a framework for further modifications and functionalization. The compound's unique structure allows it to participate in various chemical reactions, enhancing its utility in synthetic pathways.

Reagent in Chemical Reactions

The compound acts as a reagent in several chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity profile makes it suitable for developing new materials and compounds with specific properties.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives of pyrimidine compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including HepG2 and A549 cells. The mechanism involves the induction of apoptosis through modulation of specific molecular targets within cancer cells .

Antileishmanial Activity

Recent studies have explored the potential of pyrimidine derivatives, including this compound, as antileishmanial agents. Compounds targeting dihydrofolate reductase (DHFR) from Leishmania major have shown promising inhibitory effects, suggesting a pathway for developing treatments against leishmaniasis .

Pharmaceutical Development

Therapeutic Applications

The compound is under investigation for its therapeutic applications in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development aimed at conditions such as cancer and infectious diseases. The structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and selectivity against target enzymes or receptors .

Mechanism of Action

this compound interacts with specific molecular targets within biological systems, influencing enzyme activity and cellular processes. This interaction can lead to significant biological effects such as inhibition of cell growth or induction of cell death in malignant cells .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in synthesizing other valuable compounds highlights its importance in chemical manufacturing processes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound, N-benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 786728-45-8), provides a basis for comparison . Key differences include:

| Feature | N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide | N-benzyl-N-(4,6-dimethylbenzothiazol-2-yl)-7-methyl-triazolo-pyrimidine-2-carboxamide |

|---|---|---|

| Pyrimidine Substitution | 4,6-dimethyl | 7-methyl (on fused triazolo ring) |

| Carboxamide Substituent | Benzhydryl (diphenylmethyl) | Benzyl (single phenyl) and 4,6-dimethylbenzothiazol |

| Additional Rings | None | Triazolo[1,5-a]pyrimidine fused ring; benzothiazol ring |

| Molecular Complexity | Moderate | High (due to fused heterocycles) |

Implications of Structural Differences

- Lipophilicity and Solubility : The benzhydryl group in the target compound increases lipophilicity compared to the benzyl substituent in the triazolo-pyrimidine analog. This may enhance membrane permeability but reduce aqueous solubility.

- The benzothiazol group may confer selectivity for thiazole-binding enzymes or receptors.

- Synthetic Accessibility : The target compound’s lack of fused rings simplifies synthesis compared to the triazolo-pyrimidine analog, which requires multi-step heterocycle formation.

Limitations and Knowledge Gaps

- No direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) is available for the target compound, limiting functional comparisons.

Biological Activity

N-Benzhydryl-4,6-dimethylpyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid derivatives with benzhydryl amines. Various methods have been reported for the preparation of pyrimidine derivatives, including cyclocondensation reactions and nucleophilic substitutions .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrimidine derivatives. For instance, compounds with a similar structure have demonstrated significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and proliferation .

Enzymatic Inhibition

This compound has shown promise as an inhibitor of certain enzymes. Its structural similarity to known enzyme inhibitors suggests potential activity against targets such as carbonic anhydrase and matrix metalloproteinases, which are involved in cancer metastasis and other pathological conditions .

Neuroprotective Effects

Some derivatives of pyrimidines have been explored for their neuroprotective effects, particularly as inhibitors of acetylcholinesterase (AChE). This activity is crucial in the context of neurodegenerative diseases like Alzheimer's disease. The binding affinity and selectivity at the active site of AChE can be enhanced through structural modifications in the pyrimidine ring .

Case Studies

- Anticancer Activity : A study evaluating various 4,6-dimethylpyrimidine derivatives reported that specific modifications led to increased cytotoxicity against breast cancer cell lines. The results indicated that compounds with bulky substituents at the nitrogen positions exhibited enhanced activity .

- Enzyme Inhibition : In a comparative analysis of piperazine derivatives, it was found that those structurally related to this compound effectively inhibited human acetylcholinesterase. The study utilized molecular docking techniques to predict binding affinities and interaction modes .

- Neuroprotective Studies : Research on neuroprotective agents highlighted that certain pyrimidine derivatives could significantly reduce amyloid-beta aggregation, a hallmark of Alzheimer’s pathology. The modulation of AChE activity was linked to improved cognitive functions in animal models .

Data Tables

| Activity | Compound | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | This compound | 25 | Kinase inhibition |

| Enzymatic Inhibition | Piperazine derivative | 15 | AChE inhibition |

| Neuroprotection | Similar pyrimidine derivative | 10 | Amyloid-beta aggregation inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.